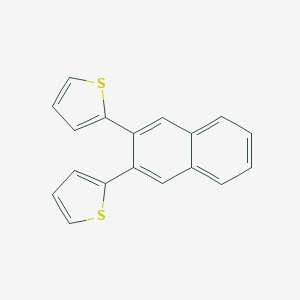
2,3-Bis(2-thienyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(2-thienyl)naphthalene is a useful research compound. Its molecular formula is C18H12S2 and its molecular weight is 292.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Material Science and Organic Electronics
2,3-Bis(2-thienyl)naphthalene exhibits excellent electronic properties that make it suitable for various applications in material science:
- Organic Photovoltaics : The compound has been explored as a potential p-type material in organic solar cells due to its ability to facilitate charge transport. Its structural features enhance light absorption and charge separation efficiency .
- Field-Effect Transistors : Research indicates that this compound can be utilized in the fabrication of organic field-effect transistors (OFETs). Its high mobility and stability under operational conditions are advantageous for developing efficient electronic devices .
- Conductive Polymers : The compound serves as a building block for synthesizing conductive polymers. When incorporated into polymer backbones, it enhances conductivity and thermal stability, making it suitable for applications in flexible electronics .
Biological Applications
The biological activities of this compound have been a subject of investigation, particularly concerning its antimicrobial and antioxidant properties:
- Antimicrobial Activity : Studies have shown that thiophene-containing compounds exhibit significant antimicrobial effects. This compound has been evaluated for its potential to inhibit bacterial growth, suggesting applications in pharmaceuticals and materials designed to prevent microbial contamination .
- Antioxidant Properties : This compound has demonstrated antioxidant activity, which is critical in preventing oxidative stress-related damage in biological systems. Its ability to scavenge free radicals positions it as a candidate for therapeutic applications aimed at combating oxidative stress .
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including photochemical cyclization and cross-coupling reactions. The characterization techniques employed include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique is used to confirm the structural integrity of the synthesized compound.
- Mass Spectrometry : Employed to determine the molecular weight and purity of the compound.
- X-ray Crystallography : Utilized to elucidate the crystal structure and confirm the arrangement of atoms within the molecule .
Propiedades
Fórmula molecular |
C18H12S2 |
|---|---|
Peso molecular |
292.4g/mol |
Nombre IUPAC |
2-(3-thiophen-2-ylnaphthalen-2-yl)thiophene |
InChI |
InChI=1S/C18H12S2/c1-2-6-14-12-16(18-8-4-10-20-18)15(11-13(14)5-1)17-7-3-9-19-17/h1-12H |
Clave InChI |
ZUNQKKGWKSXNEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=CC=CS3)C4=CC=CS4 |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C3=CC=CS3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















